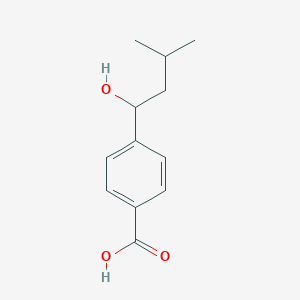

4-(1-Hydroxy-3-methylbutyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-(1-hydroxy-3-methylbutyl)benzoic acid |

InChI |

InChI=1S/C12H16O3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |

InChI Key |

XNWWSXGULLHZMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Retrosynthetic Strategies for 4-(1-Hydroxy-3-methylbutyl)benzoic Acid

Retrosynthetic analysis of this compound reveals several key disconnections that guide the design of synthetic routes. The primary bond for disconnection is the carbon-carbon bond between the benzylic carbon and the aromatic ring, or the carbon-carbon bond adjacent to the hydroxyl group.

A logical retrosynthetic approach involves disconnecting the C-C bond formed between the aromatic ring and the side chain. This leads to precursors such as a 4-substituted benzoic acid derivative and a suitable five-carbon fragment. For instance, a Grignard or organolithium reagent derived from a 1-halo-3-methylbutane could be reacted with a 4-formylbenzoic acid derivative. Alternatively, a Friedel-Crafts acylation of a benzene (B151609) derivative with a suitable acyl halide, followed by reduction and functional group manipulation, presents another viable pathway.

Another strategy focuses on disconnecting the bond adjacent to the hydroxyl group. This suggests a nucleophilic addition to a carbonyl group. For example, the target molecule can be seen as the product of adding an isobutyl nucleophile (e.g., isobutylmagnesium bromide) to 4-formylbenzoic acid. Subsequent reduction of the resulting ketone would yield the desired secondary alcohol.

A third approach involves the functionalization of a pre-existing alkylbenzoic acid. For example, 4-isobutylbenzoic acid could be a starting material, with subsequent selective oxidation of the benzylic position to introduce the hydroxyl group.

Conventional Organic Synthesis Approaches to this compound

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of related compounds. While not the primary approach for synthesizing a single target like this compound, a divergent route could start from a versatile intermediate, such as a 4-(halomethyl)benzoic acid ester. This intermediate could then be subjected to various carbon-carbon bond-forming reactions with different nucleophiles to create a range of derivatives, including the desired product.

The synthesis of this compound necessitates careful management of the carboxylic acid and hydroxyl functional groups. The carboxylic acid moiety is often protected as an ester (e.g., methyl or ethyl ester) during reactions that are incompatible with acidic protons, such as Grignard or organolithium additions. ucalgary.ca This protecting group can be readily removed by hydrolysis under acidic or basic conditions in the final steps of the synthesis. orgsyn.orgprepchem.com

The hydroxyl group can be introduced through the reduction of a ketone precursor. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups in the molecule. For instance, NaBH₄ is a milder reagent that will selectively reduce ketones and aldehydes in the presence of esters.

Alternatively, the synthesis can start from a precursor that already contains a protected hydroxyl group. This group can then be deprotected at a later stage.

Grignard and Organolithium Reactions: One of the most direct methods for constructing the carbon skeleton of this compound involves the use of organometallic reagents. libretexts.org A Grignard reagent, such as isobutylmagnesium bromide, can be added to a 4-formylbenzoic acid ester. mnstate.edumiracosta.edu This reaction forms a secondary alcohol directly. Similarly, an organolithium reagent like isobutyllithium (B1630937) can be used. wikipedia.orgsigmaaldrich.com These reactions are powerful tools for C-C bond formation but require anhydrous conditions and protection of acidic functional groups. ucalgary.calibretexts.org

| Reagent Type | Electrophile | Key Considerations |

| Grignard Reagent (e.g., isobutylmagnesium bromide) | 4-Formylbenzoic acid ester | Requires anhydrous conditions; carboxylic acid must be protected as an ester. ucalgary.camnstate.edu |

| Organolithium Reagent (e.g., isobutyllithium) | 4-Formylbenzoic acid ester | Highly reactive, requires anhydrous conditions and inert atmosphere; carboxylic acid protection is essential. wikipedia.orgsigmaaldrich.com |

Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, offer another versatile approach. researchgate.netbeilstein-journals.orgbeilstein-journals.org For example, a Suzuki coupling could be employed by reacting 4-boronobenzoic acid with a suitable 1-halo-3-methylbutane derivative in the presence of a palladium catalyst and a base. While powerful, these methods may require the synthesis of specialized starting materials (e.g., organoboranes or organostannanes).

Catalytic Hydrogenation: Catalytic hydrogenation can be employed to reduce a carbon-carbon double bond in the side chain, should a synthetic route proceed through an unsaturated intermediate. cabidigitallibrary.orgresearchgate.netresearchgate.net For example, if the side chain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction, a subsequent hydrogenation step would be necessary to obtain the saturated alkyl chain. Ruthenium and palladium catalysts are commonly used for such transformations. cabidigitallibrary.orgresearchgate.net

Oxidation Steps: Oxidation reactions may be necessary to introduce the carboxylic acid or hydroxyl functionalities. For instance, if the synthesis starts from 4-(1-hydroxy-3-methylbutyl)toluene, the methyl group on the aromatic ring would need to be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Selective oxidation of a benzylic C-H bond to a hydroxyl group is more challenging but can be accomplished using specific reagents or catalytic systems.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The chiral center at the carbon bearing the hydroxyl group means that this compound can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer requires a stereoselective approach.

Chiral Reducing Agents: One common method for achieving stereoselectivity is the use of chiral reducing agents to reduce a ketone precursor, 4-(3-methyl-1-oxobutyl)benzoic acid. Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or chiral borane (B79455) derivatives can selectively produce one enantiomer over the other with high enantiomeric excess.

Biocatalysis: Chemoenzymatic methods offer an excellent alternative for stereoselective synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. researchgate.net By selecting the appropriate KRED, either the (R) or (S) enantiomer of this compound can be produced in high purity. This approach is often performed under mild reaction conditions and is considered a green chemistry method. researchgate.net

| Method | Description | Advantages |

| Chiral Reducing Agents (e.g., CBS catalyst) | Asymmetric reduction of a prochiral ketone precursor. | High enantioselectivity, well-established methodology. |

| Biocatalysis (e.g., Ketoreductases) | Enzymatic reduction of a prochiral ketone. researchgate.net | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

The synthesis of specific diastereomers would be relevant if additional chiral centers were present in the molecule. However, for this compound, which has only one stereocenter, the focus is on enantioselective synthesis.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for introducing chirality into a molecule. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs a subsequent diastereoselective transformation. york.ac.uk After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a plausible approach involves the use of an Evans oxazolidinone auxiliary. blogspot.com The synthesis would commence by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 4-carboxybenzoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective aldol (B89426) reaction with isobutyraldehyde. The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to the formation of the desired syn- or anti-aldol adduct with high diastereoselectivity. Subsequent removal of the auxiliary via hydrolysis or reduction yields the chiral β-hydroxy acid moiety.

Another effective approach utilizes pseudoephedrine as a chiral auxiliary. nih.gov In this method, N-acylation of (+)-pseudoephedrine with a suitable benzoic acid derivative would be followed by diastereoselective alkylation of the corresponding enolate. The chelation-controlled transition state ensures high stereocontrol. Mild acidic hydrolysis can then cleave the auxiliary to furnish the target acid.

The table below illustrates representative results for diastereoselective reactions using chiral auxiliaries in syntheses analogous to that of the target compound.

| Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Evans Oxazolidinone | Aldol Reaction | Isobutyraldehyde | >95:5 | 85-95 |

| Pseudoephedrine Amide | Alkylation | Isobutyl Iodide | >97:3 | 80-90 |

| Camphorsultam | Aldol Reaction | Isobutyraldehyde | >90:10 | 75-88 |

Asymmetric Catalysis in the Construction of the Stereocenter

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov The most direct catalytic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-(3-methylbutanoyl)benzoic acid.

Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. These catalysts typically feature a ruthenium center coordinated to a chiral diamine and a pentamethylcyclopentadienyl (Cp*) ligand. In the presence of a hydrogen donor like formic acid or isopropanol, these complexes can reduce the ketone to the corresponding alcohol with exceptionally high enantioselectivity and yield.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reductant, such as borane. mdpi.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, forming a rigid, chair-like transition state that dictates the facial selectivity of the hydride transfer. This method is known for its high enantioselectivity and predictable stereochemical outcome.

The following table summarizes typical results for the asymmetric catalytic reduction of aryl ketones similar to the precursor of the target compound.

| Catalyst System | Hydrogen Source | Catalyst Loading (mol%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

|---|---|---|---|---|

| (R,R)-RuCl(p-cymene)(TsDPEN) | HCOOH/Et3N | 0.5 - 1.0 | >98 | 90-97 |

| (R)-CBS Oxazaborolidine | BH3·SMe2 | 5 - 10 | 95-99 | 88-96 |

| Rh-Chiral Diphosphine | H2 (gas) | 0.1 - 1.0 | >97 | >95 |

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, leveraging the exquisite selectivity of enzymes. nih.gov For producing this compound, two primary biocatalytic strategies are applicable: the asymmetric reduction of the precursor ketone and the kinetic resolution of the racemic alcohol.

Asymmetric reduction can be achieved using ketoreductases (KREDs), a class of alcohol dehydrogenases that stereoselectively reduce ketones. nih.govresearchgate.net These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source. To make the process economically viable, the oxidized cofactor (NADP+) must be continuously regenerated. This is often accomplished in whole-cell biotransformations, where the host organism's metabolism provides the necessary reducing equivalents, for instance from a co-substrate like glucose or isopropanol. nih.gov Organisms such as Lactobacillus kefiri and various yeasts and bacteria are known to effectively reduce a wide range of aryl ketones with high enantioselectivity. researchgate.net

Alternatively, enzymatic kinetic resolution can be employed on the racemic form of this compound or its ester derivative. nih.gov In this process, an enzyme, typically a lipase (B570770), selectively acylates or hydrolyzes one enantiomer of the racemate at a much faster rate than the other. almacgroup.com For example, using a lipase like Candida antarctica lipase B (CAL-B) with an acyl donor (e.g., vinyl acetate) can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol from its esterified counterpart. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

| Method | Biocatalyst (Example) | Substrate | Enantiomeric Excess (e.e.) (%) | Conversion/Yield (%) |

|---|---|---|---|---|

| Asymmetric Reduction | KRED / E. coli | 4-(3-methylbutanoyl)benzoic acid | >99 | >95 (Yield) |

| Asymmetric Reduction | Lactobacillus kefiri (whole cells) | 4-(3-methylbutanoyl)benzoic acid | >98 | ~90 (Yield) |

| Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Racemic alcohol ester | >99 (for unreacted alcohol) | ~50 (Conversion) |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process safety. acsgcipr.org The synthesis of this compound provides several opportunities to incorporate these principles, particularly through the choice of reaction media and catalytic systems.

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from renewable sources or benign materials. Both asymmetric chemo-catalysis and biocatalysis align with this principle. Chiral metal-based catalysts, while often containing precious metals, are used in very low concentrations (catalytic amounts), maximizing their efficiency. rsc.org Efforts are ongoing to develop catalysts based on more abundant and less toxic metals and to improve methods for their recovery and reuse from reaction mixtures.

Enzymes represent a pinnacle of sustainable catalysis. They are biodegradable, operate under mild conditions (reducing energy consumption), and exhibit extremely high selectivity, which minimizes the formation of byproducts and simplifies purification. nih.gov The development of robust, immobilized enzymes allows for their easy separation from the reaction mixture and reuse over multiple cycles, further enhancing the economic and environmental sustainability of the process for producing this compound.

Process Optimization and Scale-Up Considerations for the Production of this compound

When scaling up an asymmetric catalytic reduction, factors such as heat and mass transfer become critical. Efficient mixing is required to ensure homogeneity, especially with heterogeneous catalysts. Catalyst loading must be optimized to balance reaction time with cost, and robust catalyst recycling protocols are necessary for industrial viability. rsc.org Product isolation and purification must be efficient to remove residual catalyst and byproducts without causing racemization of the chiral center.

For biocatalytic processes, optimization involves several parameters. In whole-cell systems, fermentation conditions (media composition, pH, temperature, aeration) must be fine-tuned to maximize enzyme expression and activity. Substrate and product inhibition can be significant issues at high concentrations, often requiring strategies like fed-batch processing or in-situ product removal. researchgate.net For processes using isolated enzymes, immobilization is a key scale-up strategy to improve stability and facilitate reuse. Cofactor regeneration remains a critical economic factor for KRED-catalyzed reductions, and the efficiency of the regeneration system is a major focus of process optimization. researchgate.net Regardless of the chosen route, ensuring consistent yield and high enantiomeric purity across large batches is the ultimate goal of process development and scale-up. scientificupdate.com

Advanced Spectroscopic and Structural Elucidation of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups in 4-(1-Hydroxy-3-methylbutyl)benzoic Acid

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and analysis of functional groups within a molecule. For this compound, these methods provide characteristic spectral fingerprints corresponding to the vibrations of its constituent parts, including the carboxylic acid, hydroxyl group, aromatic ring, and the alkyl chain.

The analysis of analogous benzoic acid derivatives provides a framework for assigning the expected vibrational modes. The hydroxyl (-OH) stretching vibrations from both the carboxylic acid and the alcohol functional groups are typically observed as broad bands in the IR spectrum, generally in the region of 3300-2500 cm⁻¹. The broadness is a result of extensive hydrogen bonding in the solid state. Specifically, the O-H stretching of the alcohol is expected around 3200-3400 cm⁻¹, while the carboxylic acid O-H stretch appears as a very broad band from 3300 cm⁻¹ down to 2500 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid is a prominent and sharp band in the IR spectrum, typically appearing in the 1710-1680 cm⁻¹ region for dimeric benzoic acids, which are common in the solid state. The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and result in bands between 1440 cm⁻¹ and 1260 cm⁻¹.

The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ region. rasayanjournal.co.in The C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide structural information. actascientific.com

The aliphatic 3-methylbutyl group also has distinct vibrational signatures. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ range. rasayanjournal.co.in Bending vibrations for these groups occur in the 1470-1360 cm⁻¹ region. rasayanjournal.co.in

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from similar compounds. rasayanjournal.co.innih.govnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum |

| O-H Stretching (Alcohol) | -OH | 3400 - 3200 | IR, Raman |

| O-H Stretching (Carboxylic Acid) | -COOH | 3300 - 2500 (very broad) | IR, Raman |

| C-H Stretching (Aromatic) | Ar-H | 3100 - 3000 | IR, Raman |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂, -CH | 2960 - 2850 | IR, Raman |

| C=O Stretching (Carboxylic Acid) | -COOH | 1710 - 1680 | IR, Raman |

| C=C Stretching (Aromatic) | Aromatic Ring | 1600 - 1450 | IR, Raman |

| C-H Bending (Aliphatic) | -CH₃, -CH₂ | 1470 - 1360 | IR |

| C-O Stretching / O-H Bending (Coupled) | -COOH | 1440 - 1260 | IR, Raman |

X-ray Crystallography and Solid-State Analysis of this compound and its Co-crystals

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. mdpi.com For this compound, which possesses a chiral center at the carbon atom bearing the hydroxyl group, SC-XRD is capable of determining the absolute configuration (R or S) of a single enantiomer, provided a good quality crystal is obtained. This technique would precisely map the spatial arrangement of the atoms, confirming the connectivity and revealing the preferred conformation of the flexible 3-methylbutyl side chain. The analysis of related molecules, such as vanillin (B372448) derivatives, shows that the molecular conformation can be non-planar. nih.gov

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. units.it It is particularly useful for assessing the crystallinity of a sample and identifying different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it For this compound, PXRD would be essential for routine quality control to ensure batch-to-batch consistency of the crystalline form. It is also a primary tool in the screening for and characterization of potential co-crystals. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds. Weak noncovalent interactions play a significant role in the structure of organic crystals. semanticscholar.org The carboxylic acid group is well-known to form robust centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.net Furthermore, the hydroxyl group on the alkyl chain can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of extended chains or sheets. These hydrogen bonding networks are crucial in stabilizing the crystal structure. researchgate.net The analysis of similar structures reveals that O-H···O hydrogen bonds are a recurring and dominant feature. nih.gov

Co-crystals, which are multi-component crystals formed between a target molecule and a co-former, could also be explored for this compound. sphinxsai.com The formation of co-crystals with other molecules, such as 4,4′-bipyridine, has been observed for structurally related benzoic acids. researchgate.net These co-crystals are held together by non-covalent interactions, often involving hydrogen bonding between the carboxylic acid and a suitable co-former.

Chiroptical Spectroscopy for Stereochemical Characterization of this compound Enantiomers

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. Chiroptical spectroscopy provides a means to distinguish between these non-superimposable mirror-image forms.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs. This makes CD an excellent tool for distinguishing between the R and S enantiomers of this compound and for determining the enantiomeric purity of a sample. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical spectroscopic technique that measures the variation of optical rotation of a chiral substance as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org This phenomenon arises from the differential velocity of left and right circularly polarized light passing through a chiral medium, a property known as circular birefringence. mgcub.ac.inslideshare.net The resulting data, plotted as specific rotation ([α]) versus wavelength (λ), provides valuable insights into the stereochemistry and absolute configuration of chiral molecules. creative-biostructure.comnih.gov

For a molecule to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.org this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, making it an ideal candidate for ORD analysis. The rotation of the plane of polarized light is influenced by the three-dimensional arrangement of atoms around this stereocenter.

The nature of an ORD curve is highly dependent on whether the measurement is conducted in a region of the electromagnetic spectrum where the molecule absorbs light. chemistnotes.commgcub.ac.in This leads to two primary types of ORD curves:

Plain Curves: Observed at wavelengths far from an absorption band of a chromophore within the molecule. vlabs.ac.in These curves show a steady, monotonic increase or decrease in the magnitude of optical rotation as the wavelength decreases. chemistnotes.comyoutube.com A curve where rotation becomes more positive at shorter wavelengths is termed a plain positive curve, while the opposite is a plain negative curve. chemistnotes.com For this compound, a plain curve might be observed in the visible region of the spectrum.

Anomalous Curves (Cotton Effect Curves): When the measurement is performed in the vicinity of a chromophore's absorption band, the ORD curve exhibits a characteristic S-shape, known as the Cotton effect. chemistnotes.commgcub.ac.inwikipedia.org This anomalous dispersion is a combination of circular birefringence and circular dichroism (the differential absorption of left and right circularly polarized light). mgcub.ac.inchemistnotes.com The curve shows a rapid change in rotation, featuring a peak and a trough, and crosses the zero-rotation axis at or near the wavelength of maximum absorption (λmax) of the chromophore. mgcub.ac.in

The benzoic acid moiety in this compound acts as a chromophore, which would be expected to produce a Cotton effect in the ultraviolet region of the spectrum. britannica.com The sign of the Cotton effect—positive if the peak is at a longer wavelength than the trough, and negative if the trough is at a longer wavelength—is directly related to the absolute configuration of the chiral center adjacent to the chromophore. mgcub.ac.inwikipedia.org Therefore, by analyzing the sign of the Cotton effect, the absolute configuration (R or S) at the stereocenter of this compound could be determined by comparison with structurally similar compounds of known configuration. slideshare.netscribd.com

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 500 | +50 |

| 400 | +80 |

| 300 | +150 |

| 260 | +800 (Peak) |

| 240 | 0 (Crossover) |

| 225 | -950 (Trough) |

| 210 | -700 |

This illustrative data demonstrates a positive Cotton effect, where the specific rotation first increases to a positive maximum (the peak) before rapidly decreasing, crossing the zero-rotation line, and reaching a negative minimum (the trough) at a shorter wavelength. mgcub.ac.in The opposite enantiomer would be expected to exhibit a mirror-image ORD curve with a negative Cotton effect of identical magnitude. mgcub.ac.in Thus, ORD serves as a powerful, non-destructive method for the structural and stereochemical elucidation of chiral molecules like this compound. slideshare.net

Computational Chemistry and Theoretical Modeling of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 4-(1-Hydroxy-3-methylbutyl)benzoic Acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. rasayanjournal.co.in

Geometry Optimization: The initial step in a DFT study is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of the entire structure, including the orientation of the carboxyl group and the conformation of the hydroxy-butyl side chain.

Vibrational Frequencies: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectrum (infrared and Raman). Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H and C=O bonds in the carboxyl group or the various C-H bending modes in the aromatic ring and alkyl chain. rasayanjournal.co.in These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbitals (FMOs): DFT calculations provide detailed information about the molecule's molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich benzene (B151609) ring and the LUMO associated with the carboxylic acid group.

Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Predicted Value | Unit |

| Ground State Energy | -729.5 | Hartrees |

| Dipole Moment | 3.2 | Debye |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Ab initio (Latin for "from the beginning") methods are another class of quantum mechanical calculations that are based on first principles without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating energies and other molecular properties, albeit at a significantly greater computational cost.

These high-level methods would be used to refine the energy calculations for key conformations of this compound identified through DFT. They are particularly valuable for accurately predicting reaction barriers, interaction energies with other molecules, and providing benchmark data for less computationally expensive methods. researchgate.net For instance, high-accuracy calculations could precisely determine the energy difference between various rotational isomers of the side chain, providing a more reliable picture of its conformational preferences.

Molecular Dynamics (MD) Simulations of this compound in Solvated and Constrained Environments

While quantum mechanics is excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

The 1-hydroxy-3-methylbutyl side chain of the target molecule is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in numerous different shapes or conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable and frequently occurring conformations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe the rotations around the C-C bonds in the side chain and determine the relative populations of different rotational isomers (rotamers). This information is critical for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its function.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideally suited to study these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent interacts with the solute. For this molecule, water would form hydrogen bonds with the carboxylic acid and hydroxyl groups. These interactions would influence the preferred conformation of the side chain and the orientation of the entire molecule. Simulations can reveal the structure of the solvation shell and quantify the dynamics of the surrounding solvent molecules, providing a realistic picture of the molecule's behavior in an aqueous environment, which is highly relevant for biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for derivatives of this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity). For each compound in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices). nih.gov

Geometrical: Describing the 3D shape of the molecule.

Electronic: Derived from quantum mechanical calculations, such as atomic charges, dipole moment, and HOMO/LUMO energies. psu.edunih.gov

Physicochemical: Such as logP (a measure of lipophilicity) and molar refractivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that relates the values of these descriptors to the observed biological activity. acs.orgchemrxiv.org This model can then be used to predict the activity of new derivatives of this compound by simply calculating their descriptors and inputting them into the QSAR equation. This allows for the rational design of more potent analogs by identifying which structural features are most important for the desired activity. nih.gov

Illustrative QSAR Descriptors for a Hypothetical Series of Derivatives

This table shows examples of descriptors that would be calculated for a QSAR study.

| Derivative | LogP | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Biological Activity (IC50, µM) |

| Parent Compound | 3.1 | 3.2 | 5.3 | 15.2 |

| Derivative A (e.g., -F on ring) | 3.3 | 4.5 | 5.1 | 12.8 |

| Derivative B (e.g., -OCH3 on ring) | 3.0 | 3.5 | 5.4 | 18.5 |

| Derivative C (e.g., side chain modification) | 3.5 | 3.1 | 5.3 | 9.7 |

Descriptor Calculation and Selection

Descriptor calculation is a fundamental step in computational chemistry, particularly for developing Quantitative Structure-Activity Relationship (QSAR) models. Molecular descriptors are numerical values that characterize specific properties of a molecule. These descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the molecular connectivity index and Balaban topological index.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (μ), and atomic charges. researchgate.net

For this compound, a variety of these descriptors would be calculated to create a comprehensive profile of its structural and electronic features. The selection of the most relevant descriptors is crucial and is typically achieved using statistical methods like multiple linear regression to identify which descriptors have the most significant correlation with the biological activity being studied. researchgate.netnih.gov

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptor | Information Provided |

| Topological | Valence first order molecular connectivity index (¹χv) | Describes the degree of branching and connectivity of atoms. nih.gov |

| Balaban topological index (J) | A distance-based topological index sensitive to molecular shape. nih.gov | |

| Geometrical | Kier's first order shape index (κ₁) | Relates to the molecule's size and shape. nih.gov |

| Quantum-Chemical | Energy of LUMO (ELUMO) | Relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. researchgate.net |

This table is illustrative and shows descriptors that would be relevant for computational analysis of this compound, based on studies of similar compounds.

Statistical Model Development and Validation

Once relevant descriptors are selected, they are used to build a statistical model that quantitatively relates the chemical structure to biological activity (QSAR). The goal is to create a mathematical equation that can predict the activity of new, untested compounds.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A diverse set of molecules with known biological activities is compiled. This set is then typically divided into a training set (for building the model) and a test set (for validating the model).

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to generate an equation that links the selected descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: This is a critical step to ensure the model is statistically significant and has predictive power. Validation is performed using several metrics:

Correlation Coefficient (R²): Indicates the goodness of fit of the model.

Leave-One-Out Cross-Validation (Q²): A measure of the model's internal predictive ability.

External Validation: The model's ability to predict the activity of the compounds in the test set, which were not used in model generation.

In studies on p-hydroxybenzoic acid derivatives, QSAR models have successfully linked descriptors like the valence first order molecular connectivity index and various shape indices to antimicrobial activity. nih.gov Similarly, for a series of p-hydroxybenzoate esters, the energy of the LUMO and the dipole moment were found to be the primary factors influencing antifungal activity. researchgate.net

Molecular Docking and Binding Free Energy Calculations for Interactions Involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. cerist.dz This method is instrumental in structure-based drug design for predicting binding modes and affinities.

Ligand-Target Binding Prediction and Orientation

The primary goal of molecular docking is to predict the three-dimensional pose of a ligand within a protein's binding site. This involves sampling a large number of possible conformations and orientations of the ligand and evaluating which of these are most favorable.

The binding of a ligand is governed by various non-covalent interactions:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range attractions between atoms. nih.gov

Electrostatic Interactions: Attractions or repulsions between charged groups.

π-π Stacking: Occurs between aromatic rings. mdpi.com

For example, in a docking study of benzoic acid derivatives against the SARS-CoV-2 main protease, the number of hydroxyl groups was observed to influence the docking score, indicating the importance of hydrogen bonding. nih.gov In another study, hydroxybenzoic acids were docked into snake venom metalloproteinase, where they formed hydrogen bonds with key amino acid residues like SER168 and hydrophobic interactions with residues such as ILE108 and LEU170. mdpi.com These types of specific interactions would be analyzed to predict how this compound might bind to a potential biological target.

Table 2: Illustrative Docking Results for Hydroxybenzoic Acid Derivatives Against Snake Venom Metalloproteinase (SVMP)

| Compound | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Protocatechuic acid | -5.6 | SER168 | Hydrogen Bond |

| HIS142 | π-π Stacking | ||

| ILE108, THR139, LEU170 | Hydrophobic | ||

| Gentisic acid | -5.3 | SER168, GLY109, ILE108 | Hydrogen Bond |

| HIS142 | π-π Stacking | ||

| ILE108, THR139, LEU170 | Hydrophobic |

Source: Adapted from data in a study on hydroxybenzoic acid derivatives. mdpi.com This table illustrates the type of data generated from a molecular docking study.

Energy Minimization and Scoring Algorithms

After generating potential binding poses, the process is refined through energy minimization and evaluated using scoring functions.

Energy Minimization: This step optimizes the geometry of the ligand and the surrounding protein side chains to relieve any steric clashes and find a more stable, low-energy conformation. uns.ac.id This is essential because the initial structures may not be energetically optimal. uns.ac.id Force fields, such as the Merck Molecular Force Field (MMFF94), are commonly used to calculate the potential energy of the system and find its local energy minimum. uns.ac.id

Scoring Algorithms: A scoring function is a mathematical model used to estimate the binding affinity (typically represented as a binding free energy) for a given pose. frontiersin.org A lower (more negative) score generally indicates a more favorable binding interaction. cerist.dz There are several types of scoring functions:

Force-Field-Based: These functions use classical molecular mechanics energy terms, including van der Waals and electrostatic interactions.

Empirical: These are regression-based functions that use weighted energy terms derived from experimental binding data of a large set of protein-ligand complexes.

Knowledge-Based: These functions are derived from statistical potentials obtained from analyzing known protein-ligand structures.

The choice of docking algorithm and scoring function is critical, as different functions can yield different results. Often, a "consensus scoring" approach, where multiple scoring functions are used, is employed to increase the reliability of the prediction. frontiersin.org Docking studies on benzoic acid derivatives have used various scoring functions to rank potential inhibitors, with docking scores for moderate binders ranging from -29 to -37 kcal/mol, and more potent binders showing scores below -60 kcal/mol. nih.gov The calculation of binding free energy (ΔG) is a key output, with negative values indicating a spontaneous binding process. nih.gov

Reaction Mechanisms and Chemical Transformations of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Reactivity of the Carboxylic Acid Group in 4-(1-Hydroxy-3-methylbutyl)benzoic Acid

The carboxylic acid moiety, an electron-withdrawing group, influences the reactivity of the aromatic ring and undergoes a variety of characteristic transformations.

Esterification and Amidation Kinetics and Thermodynamics

Esterification , particularly the Fischer esterification, is a common reaction of the carboxylic acid group. This acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, is an equilibrium process. tcu.edumasterorganicchemistry.com To achieve high yields of the corresponding ester, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction. tcu.edu The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com

Kinetic studies on the esterification of benzoic acid and its derivatives show that the reaction is typically first-order with respect to the carboxylic acid. researchgate.netdnu.dp.ua The rate of reaction is influenced by both electronic and steric factors. For this compound, the alkyl substituent at the para position is expected to have a minor electronic effect on the esterification rate compared to unsubstituted benzoic acid. A study on the esterification of benzoic acid with 1-butanol (B46404) reported activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.ua

Interactive Data Table: Kinetic Parameters for the Esterification of Benzoic Acid with Various Alcohols

| Alcohol | Catalyst | Temperature (K) | Forward Rate Constant (k₁) | Reverse Rate Constant (k₂) | Activation Energy (Ea, kJ/mol) | Reference |

| 1-Butanol | p-Toluenesulfonic acid | 365.2–389.4 | Varies with temp. | Varies with temp. | 58.40 (forward) | dnu.dp.ua |

| Methanol | Self-catalyzed | 393 | - | - | 44.1 | researchgate.net |

| Ethanol | Zirconium Complex | 353 | - | - | - | acs.org |

Amidation of the carboxylic acid group to form an amide requires reaction with an amine. Direct reaction is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The amine then acts as a nucleophile, attacking the activated carbonyl group to form the amide. The thermodynamics of this reaction are generally favorable, especially when the highly stable amide bond is formed.

Reduction to Alcohol and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(1-hydroxy-3-methylbutyl)benzyl alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. quora.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. doubtnut.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. quora.com

Decarboxylation , the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For benzoic acid itself, this typically requires high temperatures and the presence of a catalyst, such as copper salts in quinoline. wikipedia.org The presence of substituents on the aromatic ring can significantly influence the ease of decarboxylation. While the alkyl group in the para position of the target molecule does not strongly activate or deactivate the ring towards decarboxylation, specialized catalytic systems can achieve this transformation under milder conditions. For example, bimetallic iron-ruthenium nanoparticles have been shown to catalyze the decarboxylation of substituted benzoic acids. nih.gov More recent methods have demonstrated the decarboxylative hydroxylation of benzoic acids at temperatures as low as 35°C using copper-based photocatalysis. nih.gov

Reactivity of the Secondary Alcohol Moiety in this compound

The secondary alcohol group on the benzylic position of the side chain exhibits its own characteristic reactivity, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions to Ketones and Enantioselective Oxidation

The secondary alcohol can be readily oxidized to the corresponding ketone, 4-(3-methyl-1-oxobutyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, is a highly effective method for oxidizing secondary alcohols to ketones without over-oxidation. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Other methods include the use of N-heterocycle-stabilized iodanes, which also provide mild conditions for the oxidation of benzylic alcohols. nih.govbeilstein-journals.org Photochemical methods using a photocatalyst like Eosin Y and molecular oxygen as the oxidant offer a green alternative. organic-chemistry.org

Interactive Data Table: Common Methods for the Oxidation of Secondary Benzylic Alcohols

| Reagent/Method | Conditions | Typical Yield | Notes | Reference |

| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78°C), triethylamine | High | Mild conditions, avoids heavy metals | wikipedia.orgalfa-chemistry.com |

| N-Heterocyclic Stabilized Iodanes | Room temperature, chloride additives | Up to 97% | Mild, avoids over-oxidation | nih.gov |

| Eosin Y/O₂ (Photochemical) | Blue LED irradiation, O₂ atmosphere | 68-93% | Green, metal-free method | organic-chemistry.org |

| CeBr₃/H₂O₂ | Room temperature | High | Selective for secondary over primary alcohols | organic-chemistry.org |

Enantioselective oxidation allows for the kinetic resolution of a racemic mixture of the alcohol, selectively oxidizing one enantiomer to the ketone while leaving the other enantiomer unreacted and in high enantiomeric purity. Flavoprotein oxidases, for example, have been shown to perform kinetic resolutions of secondary alcohols, selectively oxidizing the (S)-enantiomer. rug.nl Palladium-catalyzed aerobic oxidation using a chiral ligand like (-)-sparteine (B7772259) is another effective method for the kinetic resolution of benzylic alcohols. caltech.educaltech.edu Chiral Mn(III)-salen complexes with N-bromosuccinimide as the oxidant have also been used for the efficient oxidative kinetic resolution of various secondary alcohols. rsc.org

Etherification and Esterification of the Hydroxyl Group

The secondary hydroxyl group can undergo etherification to form an ether. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. jk-sci.combyjus.commasterorganicchemistry.comwikipedia.org For a secondary alcohol, a strong base such as sodium hydride (NaH) would be used to form the alkoxide. organic-synthesis.com It is important that the alkyl halide is primary to avoid competing elimination reactions. wikipedia.org Direct acid-catalyzed intermolecular condensation with another alcohol can also be used, particularly for benzylic alcohols. researchgate.net

Esterification of the secondary alcohol can be achieved by reaction with a carboxylic acid or, more commonly, a more reactive acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Dehydration to Corresponding Alkenes and Regioselectivity

The secondary alcohol can be dehydrated to form an alkene under acidic conditions with heating. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom forms the double bond.

For this compound, the carbocation formed is secondary and benzylic, which provides it with significant stability. Elimination of a proton can occur from two different adjacent carbons, potentially leading to a mixture of regioisomeric alkenes. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. In this case, elimination of a proton from the carbon bearing the isopropyl group would lead to the thermodynamically more stable, more substituted alkene. However, the formation of the conjugated system with the aromatic ring would be a strong driving force, favoring the formation of the alkene where the double bond is conjugated with the benzene (B151609) ring. Therefore, 4-(3-methylbut-1-en-1-yl)benzoic acid and 4-(3-methylbut-2-en-1-yl)benzoic acid are the expected products, with the former likely being the major product due to conjugation. The precise ratio of these products would depend on the specific reaction conditions.

Aromatic Ring Reactivity of this compound

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the carboxyl group (-COOH) and the 1-hydroxy-3-methylbutyl group. The interplay of these groups dictates the regioselectivity and kinetics of substitution reactions on the benzene ring.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.commsu.edu The rate and position of this attack are significantly influenced by the existing substituents on the ring.

The carboxyl group (-COOH) is an electron-withdrawing group and is known to be a deactivating, meta-directing substituent. msu.edu Conversely, the alkyl group (the 1-hydroxy-3-methylbutyl chain) is generally considered an electron-donating group, thus activating the ring and directing incoming electrophiles to the ortho and para positions. msu.edu

In the case of this compound, these two groups are in a para relationship. The directing effects of the two substituents are therefore in opposition. The -COOH group directs incoming electrophiles to the positions meta to it (positions 2 and 6), while the alkyl group directs to the positions ortho to it (positions 3 and 5). This creates a scenario where the regioselectivity of electrophilic substitution is not immediately obvious and would be determined by the relative activating/deactivating strengths of the two groups and the specific reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

| -COOH | Electron-withdrawing, Deactivating | meta (positions 2 and 6) |

| -CH(OH)CH₂CH(CH₃)₂ | Electron-donating, Activating | ortho, para (positions 3 and 5) |

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 4-(1-Hydroxy-3-methylbutyl)-3-nitrobenzoic acid | The activating effect of the alkyl group may dominate, directing the electrophile to the position ortho to it. masterorganicchemistry.com |

| Halogenation | Br⁺, Cl⁺ | 3-Bromo-4-(1-hydroxy-3-methylbutyl)benzoic acid | Similar to nitration, the activating alkyl group is likely to control the regioselectivity. |

| Sulfonation | SO₃ | 4-(1-Hydroxy-3-methylbutyl)-3-sulfobenzoic acid | The bulky nature of the SO₃ electrophile might favor the less sterically hindered position. |

| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | Reaction may be inhibited | The deactivating -COOH group can make the ring too unreactive for Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution and Radical Reactions

Nucleophilic Aromatic Substitution (SNA r):

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For this compound, nucleophilic aromatic substitution is generally not favored under standard conditions. The molecule does not possess a suitable leaving group (like a halide) on the aromatic ring, and while the carboxyl group is electron-withdrawing, it is not as strongly activating towards nucleophilic attack as, for example, a nitro group. chemistrysteps.com For a nucleophilic aromatic substitution to occur, a derivative of this compound, such as one with a halogen at a position activated by an electron-withdrawing group, would be necessary. youtube.comyoutube.com

Radical Reactions:

The aromatic ring of benzoic acid derivatives can undergo reactions with radicals. For instance, studies on benzoic acid have shown that it can react with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals in the atmosphere. rsc.org The reaction with OH radicals can proceed via addition to the aromatic ring or abstraction of a hydrogen atom. rsc.org

For this compound, it is plausible that similar radical addition reactions to the aromatic ring could occur. The position of radical attack would be influenced by the electronic effects of the substituents and the stability of the resulting radical intermediate. Furthermore, the benzylic hydrogen on the 1-hydroxy-3-methylbutyl substituent would be susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. msu.edu

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations:

Electrochemical Transformations:

The electrochemical behavior of this compound can be inferred from studies on similar compounds. The electrochemical oxidation of a related compound, 4-(hydroxymethyl)benzoic acid, on gold electrodes in an alkaline electrolyte has been shown to produce 4-carboxybenzaldehyde and terephthalic acid. researchgate.net The proposed mechanism involves the adsorption of the molecule onto the electrode surface, followed by deprotonation of the hydroxyl group and subsequent electron-proton transfer to form the aldehyde product. researchgate.net

Given the structural similarity, it is conceivable that this compound could undergo a similar electrochemical oxidation at the secondary alcohol of the side chain to form the corresponding ketone, 4-(3-methyl-1-oxobutyl)benzoic acid. Further oxidation might lead to cleavage of the side chain. The carboxylic acid group is generally stable to oxidation under these conditions.

Catalytic Conversions Involving this compound

Homogeneous and Heterogeneous Catalysis

Catalytic processes can be employed to effect various transformations of this compound.

Homogeneous Catalysis:

Homogeneous catalysts, which are soluble in the reaction medium, could be utilized for several reactions. For example, transition metal complexes could catalyze the oxidation of the secondary alcohol on the side chain to a ketone. Esterification of the carboxylic acid group is another common reaction that can be catalyzed by soluble acids or organometallic complexes.

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reuse. For this compound, heterogeneous catalysts could be employed for:

Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could reduce the aromatic ring to a cyclohexane (B81311) ring or reduce the carboxylic acid to an alcohol, depending on the reaction conditions.

Oxidation: Selective oxidation of the secondary alcohol to a ketone could potentially be achieved using supported metal catalysts in the presence of an oxidant.

Mechanistic Studies of Catalyzed Reactions

While specific mechanistic studies for catalyzed reactions of this compound are not available, the mechanisms of related reactions are well-documented.

For example, the mechanism of palladium-catalyzed C-H activation and functionalization of benzoic acids is an active area of research. researchgate.net These reactions often proceed through a concerted metalation-deprotonation pathway, where the carboxylic acid group acts as a directing group. Such a mechanism could potentially be applied to functionalize the C-H bonds ortho to the carboxyl group in this compound.

The mechanism of esterification, a common catalytic conversion, typically involves the activation of the carboxylic acid by a catalyst, such as a strong acid or a Lewis acid like a monoalkyltin(IV) complex. rsc.org This is followed by nucleophilic attack of the alcohol and subsequent elimination of water.

No Publicly Available Research Found on the Biological Interactions of this compound

Despite a comprehensive search of scientific literature and databases, no specific research detailing the biological interactions and mechanistic investigations of the chemical compound this compound was identified.

The inquiry sought to populate a detailed article outline focusing on the in vitro cellular signaling pathways modulated by this specific compound, including receptor binding assays, enzyme kinetics, and G-protein coupled receptor (GPCR) and nuclear receptor activation profiling. Further, the request included an examination of its molecular mechanisms of action through proteomic, metabolomic, and transcriptomic analyses in model systems.

However, the available scientific literature does not appear to contain studies that have investigated these specific biological activities for this compound. Consequently, the creation of a scientifically accurate and data-rich article strictly adhering to the requested outline is not possible at this time.

It is important to note that the absence of published research does not definitively mean that such studies have never been conducted, but rather that they are not available in the public domain through standard scientific search methodologies. Research on novel chemical entities can often be proprietary or in early, unpublished stages.

Biological Interactions and Mechanistic Investigation of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Molecular Mechanisms of Action of 4-(1-Hydroxy-3-methylbutyl)benzoic Acid in Model Systems

Mechanistic Studies on Protein-Ligand Interactions using Biophysical Techniques (e.g., ITC, SPR)

No studies employing isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or other biophysical techniques to investigate the binding of this compound to any protein target have been found in the public domain. Such studies are crucial for determining the thermodynamic and kinetic parameters of binding events, which are fundamental to understanding a compound's mechanism of action. Without this primary data, any discussion on its protein-ligand interactions would be purely speculative.

Stereoisomer-Specific Biological Interactions of this compound Enantiomers

The chiral center at the 1-position of the hydroxy-3-methylbutyl group gives rise to two enantiomers (R and S). However, no research is available that separates these enantiomers and evaluates their biological activities independently. The differential interactions of stereoisomers with biological targets are a critical aspect of modern pharmacology, but this area remains unexplored for this compound.

Analytical Methodologies for Isolation, Detection, and Quantification of 4 1 Hydroxy 3 Methylbutyl Benzoic Acid

Chromatographic Separation Techniques for 4-(1-Hydroxy-3-methylbutyl)benzoic Acid

Chromatography remains the cornerstone for the separation and quantification of pharmaceutical compounds and their metabolites from complex matrices. The polarity and ionizable nature of this compound make it an ideal candidate for several chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely applied technique for the analysis of this compound and its parent compound, fexofenadine (B15129). ukaazpublications.comresearchgate.netresearchgate.net Method development focuses on optimizing the separation from the parent drug, other related substances, and endogenous matrix components.

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.govlongdom.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govlongdom.org

Method Development: Typical methods employ a C18 or a phenyl-based stationary phase, which provides effective retention and resolution for aromatic carboxylic acids. ukaazpublications.comnih.gov The mobile phase generally consists of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic pH (often adjusted to around 2.7-3.2) is critical to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention on the reversed-phase column. nih.govingentaconnect.com Detection is commonly achieved using a UV detector at wavelengths between 210 and 220 nm, where the benzene (B151609) ring of the molecule exhibits strong absorbance. ukaazpublications.comphenomenex.com

Interactive Table: Typical HPLC Chromatographic Conditions

| Parameter | Conditions |

|---|---|

| Stationary Phase (Column) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) nih.gov, Zorbax SB Phenyl ukaazpublications.com |

| Mobile Phase | Phosphate (B84403) Buffer (pH 2.7) : Methanol (60:40, v/v) nih.gov |

| Acetonitrile : Buffer : Triethylamine (700:300:6 v/v/v) ukaazpublications.com | |

| Flow Rate | 1.0 - 1.5 mL/min ukaazpublications.comingentaconnect.com |

| Detection | UV at 215 nm or 220 nm nih.govphenomenex.com |

| Temperature | Ambient or 25 °C ukaazpublications.comphenomenex.com |

Validation Findings: Validated methods demonstrate excellent performance characteristics. Linearity is typically established over a wide concentration range, for instance, from 0.1 to 50 µg/mL, with correlation coefficients (r²) approaching 0.9999. researchgate.netnih.gov The sensitivity of these methods is high, with LOD and LOQ values for the analyte and its related impurities reported to be as low as 0.02 µg/mL and 0.05 µg/mL, respectively. nih.gov Accuracy is confirmed through recovery studies, with results generally falling within 98-102%.

Interactive Table: Summary of HPLC Validation Parameters

| Validation Parameter | Typical Finding |

|---|---|

| Linearity Range | 0.1 - 50 µg/mL nih.gov |

| Correlation Coefficient (r²) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | ~0.02 µg/mL nih.gov |

| Limit of Quantification (LOQ) | ~0.05 µg/mL nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% ukaazpublications.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). jfda-online.com Therefore, a chemical derivatization step is mandatory to convert the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile, and thermally stable moieties. jfda-online.comresearchgate.net

The most common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups is silylation. jfda-online.com This process involves reacting the analyte with a silylating agent to replace the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ester and TMS-ether are significantly more volatile and exhibit improved chromatographic behavior.

Derivatization Process:

Sample Preparation: The analyte is extracted and dried completely, as silylating reagents are moisture-sensitive.

Reaction: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is added to the dry sample.

Heating: The reaction mixture is typically heated (e.g., at 60-80 °C) to ensure the reaction goes to completion.

Analysis: The derivatized sample is then injected into the GC-MS system for analysis.

GC-MS analysis provides high separation efficiency and definitive structural confirmation through mass fragmentation patterns. Electron ionization (EI) would produce a characteristic fragmentation pattern for the derivatized molecule, allowing for unambiguous identification and quantification.

Interactive Table: Common Derivatization Reagents for GC Analysis

| Functional Group | Reagent Class | Example Reagent | Derivative Formed |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester |

| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether |

Chiral Chromatography for Enantiomeric Purity Determination (HPLC-CD, GC-MS)

The secondary alcohol on the butyl side chain of this compound creates a chiral center, meaning the compound exists as a pair of enantiomers ((R) and (S) forms). As enantiomers can exhibit different pharmacological activities, methods to separate and quantify them are essential. mdpi.com Chiral chromatography is the definitive technique for this purpose.

High-Performance Liquid Chromatography with Chiral Detection (HPLC-CD): This is the most common approach for the enantiomeric separation of this compound and its parent drug. nih.govmdpi.com The separation can be achieved using two main strategies:

Chiral Stationary Phases (CSPs): This is the preferred method, where the analyte is passed through a column containing a chiral selector immobilized on the support material. Polysaccharide-based columns (e.g., Chiralcel, Chiralpak) and macrocyclic glycopeptide antibiotic-based columns (e.g., Chirobiotic V) have proven effective for separating the enantiomers of fexofenadine and would be applicable to its metabolite. nih.govmdpi.com

Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector, such as β-cyclodextrin, is added directly to the mobile phase. researchgate.net The selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, allowing for their separation on a standard achiral column (e.g., C18). researchgate.net

Detection is often performed using LC-MS/MS, which provides the high sensitivity needed for analyzing samples from biological matrices. nih.gov

Interactive Table: Approaches for Chiral HPLC Separation

| Method | Principle | Example Column/Additive | Typical Mobile Phase |

|---|---|---|---|

| Chiral Stationary Phase | Differential interaction with an immobilized chiral selector. | Chirobiotic V nih.gov, Chiralcel mdpi.com | Normal Phase: n-Hexane/Isopropanol/DEA mdpi.com |

| Chiral Mobile Phase Additive | Formation of transient diastereomers in the mobile phase. | β-cyclodextrin researchgate.net | Reversed Phase: Acetonitrile/Phosphate Buffer researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): For chiral analysis by GC, a similar derivatization approach is required. This can be done by reacting the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the non-chiral derivatives (e.g., TMS derivatives) can be separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase.

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov It is considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.

Analytical SFC: SFC operates in a mode similar to normal-phase chromatography, making it well-suited for separating polar compounds. nih.gov For an acidic compound like this compound, a polar stationary phase (e.g., silica, cyanopropyl) would be used. nih.gov To elute the compound and achieve good peak shape, a polar organic modifier (e.g., methanol) containing an additive (e.g., formic acid) is typically added to the CO₂ mobile phase. The acidic additive is crucial to minimize peak tailing caused by the interaction of the analyte's carboxylic acid group with the stationary phase. nih.gov SFC is also highly effective for chiral separations, often providing faster and more efficient results than HPLC.

Preparative SFC: The properties of supercritical fluids (low viscosity and high diffusivity) allow for high flow rates without generating excessive backpressure. This makes SFC an excellent technique for preparative scale chromatography, enabling the rapid isolation and purification of large quantities of the target compound with reduced solvent waste.

Spectrophotometric and Spectrofluorometric Assays for Quantification of this compound

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for quantification, although they generally lack the specificity to distinguish the analyte from similar compounds. These methods are most suitable for analyzing the compound in bulk form or simple formulations.

UV-Visible Spectrophotometry: The presence of the benzoic acid chromophore allows for direct quantification by UV-Vis spectrophotometry. Methods developed for fexofenadine are readily adaptable. The compound typically exhibits maximum absorbance (λmax) around 220 nm in an acidic medium like 0.1 N Hydrochloric acid. neuroquantology.comscholarsresearchlibrary.com To enhance specificity, several techniques can be employed:

First-Order Derivative Spectroscopy: This method measures the first derivative of the absorbance spectrum, which can help resolve the analyte's peak from background interference. For fexofenadine, a zero-crossing point at 225 nm has been used for quantification. scholarsresearchlibrary.com

Area Under Curve (AUC) Method: This involves calculating the area under the absorbance curve between two selected wavelengths (e.g., 215 nm to 225 nm) to quantify the analyte. scholarsresearchlibrary.com

Colorimetric Methods: These indirect methods involve reacting the analyte to form a colored product. For a carboxylic acid, this can involve forming an ion-pair complex with an acidic dye like bromothymol blue, which can be extracted into an organic solvent and measured (λmax ~412 nm). ijpsonline.com Another approach involves a condensation reaction with an aldehyde like vanillin (B372448) in the presence of a strong acid, forming a colored chromogen (λmax ~590 nm). derpharmachemica.com

Interactive Table: Summary of Spectrophotometric Methods

| Method | Principle | Wavelength (λmax) |

|---|---|---|

| Direct UV | Intrinsic absorbance of the aromatic ring. | ~220 nm neuroquantology.com |

| First Derivative | Measurement of the first derivative spectrum. | 225 nm scholarsresearchlibrary.com |

| Area Under Curve (AUC) | Integration of absorbance over a wavelength range. | 215 - 225 nm scholarsresearchlibrary.com |

| Ion-Pair Complexation | Formation of a colored complex with a dye (e.g., Bromothymol Blue). | ~412 nm ijpsonline.com |

| Condensation Reaction | Formation of a colored product with an aldehyde (e.g., Vanillin). | ~590 nm derpharmachemica.com |